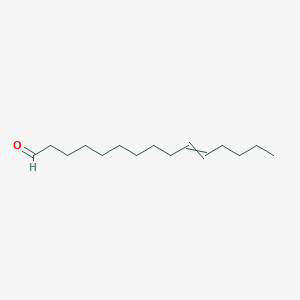![molecular formula C12H11N3O2S B14458669 Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- CAS No. 74028-12-9](/img/structure/B14458669.png)
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a pyridinylmethylene group attached to the amino group of the benzenesulfonamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- typically involves the reaction of benzenesulfonamide with a pyridinylmethylene precursor. One common method involves the condensation reaction between benzenesulfonamide and 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
科学研究应用
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in cell proliferation and growth. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of carbonic anhydrase can reduce tumor growth .
相似化合物的比较
Similar Compounds
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- 4-[(4-Imidazo[1,2-a]Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]- is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting carbonic anhydrase, making it a valuable candidate for further research and development in medicinal chemistry .
属性
CAS 编号 |
74028-12-9 |
|---|---|
分子式 |
C12H11N3O2S |
分子量 |
261.30 g/mol |
IUPAC 名称 |
4-(pyridin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c13-18(16,17)12-6-4-10(5-7-12)15-9-11-3-1-2-8-14-11/h1-9H,(H2,13,16,17) |
InChI 键 |
RZWMFWOJVKVDLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
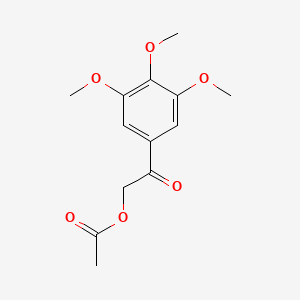

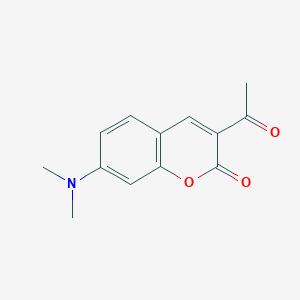
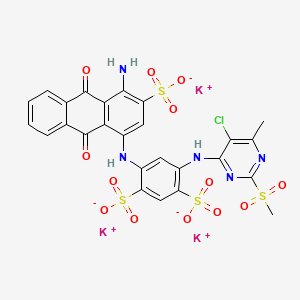
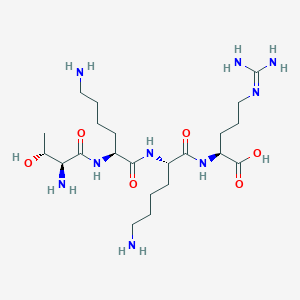
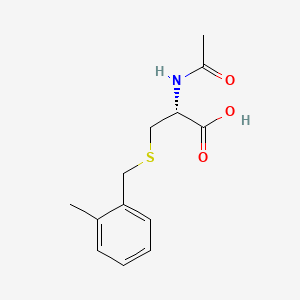
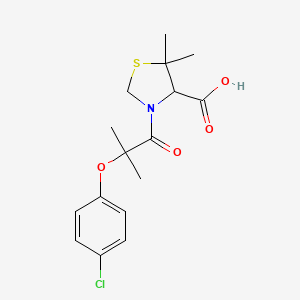

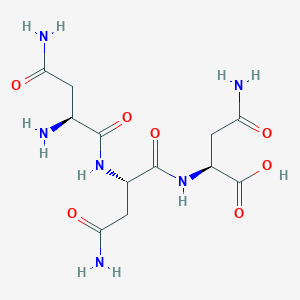
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
![ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B14458640.png)
![N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14458651.png)
